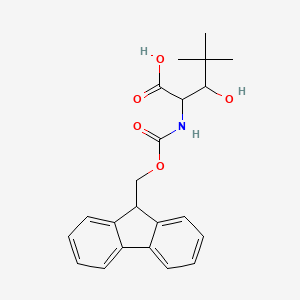
4-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a thiomorpholine ring. This compound is of interest due to its unique chemical structure, which combines the reactivity of an aldehyde with the stability and versatility of a thiomorpholine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde typically involves the following steps:
Formation of Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of morpholine with sulfur monochloride (S2Cl2) under controlled conditions.
Introduction of Aldehyde Group: The benzaldehyde group is introduced via a formylation reaction, often using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like titanium tetrachloride (TiCl4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzaldehyde group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzoic acid.
Reduction: 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzyl alcohol.
Substitution: 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)-2-nitrobenzaldehyde (for nitration).
Applications De Recherche Scientifique
4-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 4-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The thiomorpholine ring may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Oxo-1lambda4-thiomorpholin-4-yl)acetic acid: Similar structure but with an acetic acid group instead of a benzaldehyde group.
4-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzoic acid: Oxidized form of the compound with a carboxylic acid group.
Uniqueness
4-(1-Oxo-1lambda4-thiomorpholin-4-yl)benzaldehyde is unique due to its combination of an aldehyde group and a thiomorpholine ring, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H13NO2S |
|---|---|
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
4-(1-oxo-1,4-thiazinan-4-yl)benzaldehyde |
InChI |
InChI=1S/C11H13NO2S/c13-9-10-1-3-11(4-2-10)12-5-7-15(14)8-6-12/h1-4,9H,5-8H2 |
Clé InChI |
ZJCIZDPKWGFTKH-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)CCN1C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12102351.png)




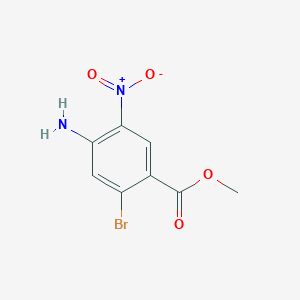
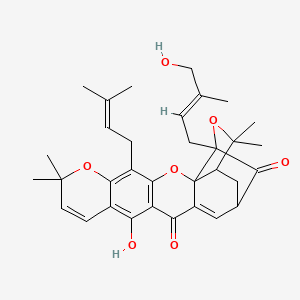
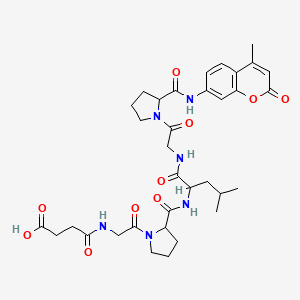
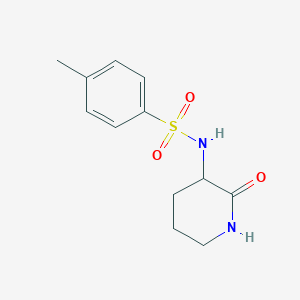
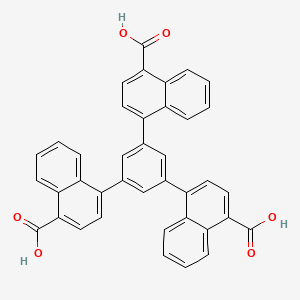
![(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B12102410.png)
